

In-Depth Technical Guide to the Cadmium-Magnesium (3/1) Intermetallic Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cadmium-magnesium (Cd-Mg) alloy system is of significant metallurgical interest due to the formation of several ordered intermetallic compounds at lower temperatures. Among these is the Cd₃Mg compound, a phase that emerges from a disordered solid solution through a solid-state ordering transformation. This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of the Cd₃Mg intermetallic compound, presenting key data in a structured format for researchers and scientists. While not directly applicable to drug development, the principles of intermetallic compound formation and characterization are pertinent to materials science aspects of medical device and implant technology.

Discovery and Formation

The existence of ordered superlattices in the Cd-Mg system, including the composition MgCd₃, has been known for many decades. The Cd₃Mg intermetallic compound is not a phase that precipitates from the liquid but rather forms through an order-disorder transition within the solid state. At elevated temperatures, cadmium and magnesium form a continuous solid solution with a hexagonal close-packed (hcp) crystal structure. As the alloy cools, atoms arrange themselves into a more ordered structure, leading to the formation of the Cd₃Mg superlattice. This ordering process results in a doubling of the lattice constant in the basal plane compared to the

disordered phase. The transition from a disordered to an ordered state is a key characteristic of this intermetallic compound.[1]

Physicochemical Properties

The fundamental physicochemical properties of the constituent elements, cadmium and magnesium, are summarized below.

Property	Cadmium (Cd)	Magnesium (Mg)
Atomic Number	48	12
Molecular Weight	112.41 g/mol	24.31 g/mol
Crystal Structure	Hexagonal Close-Packed (hcp)	Hexagonal Close-Packed (hcp)
Space Group	P63/mmc	P63/mmc
Lattice Parameters (a, c)	2.979 Å, 5.618 Å	3.209 Å, 5.211 Å
Melting Point	321.07 °C	650 °C
Boiling Point	767 °C	1090 °C
Density	8.65 g/cm ³	1.74 g/cm ³

Crystallographic and Thermodynamic Data of Cd₃Mg

The Cd₃Mg intermetallic compound possesses a hexagonal crystal structure of the Ni₃Sn (D019) prototype.[1] First-principles calculations have been employed to determine the thermodynamic stability of compounds in the Mg-Cd system, indicating that Cd₃Mg is a stable ground state phase.

Property	Value
Molecular Formula	Cd ₃ Mg
Molecular Weight	361.55 g/mol [2]
Crystal System	Hexagonal
Prototype	Ni ₃ Sn (D019)
Space Group	P6 ₃ /mmc
CAS Number	12050-41-8 [2]
Calculated Enthalpy of Formation	Approximately -7 to -8 kJ/mol-atom (estimated from graphical data)

Note: The enthalpy of formation is a calculated value and may vary between different computational studies.

Experimental Protocols

Synthesis of Cd₃Mg

The synthesis of the Cd₃Mg intermetallic compound is typically achieved through a solid-state reaction involving the annealing of a disordered Cd-Mg solid solution of the appropriate stoichiometry.

1. Starting Materials:

- High-purity cadmium (Cd) and magnesium (Mg) metals (e.g., 99.99% purity).

2. Alloy Preparation (Disordered Solid Solution):

- The constituent metals are weighed in a 3:1 atomic ratio.
- The metals are melted together in an inert atmosphere (e.g., argon) or under a protective flux to prevent oxidation, typically in a graphite or alumina crucible.
- The molten alloy is thoroughly mixed to ensure homogeneity.

- The alloy is then cast into a suitable form (e.g., an ingot) and rapidly cooled to room temperature to retain the disordered solid solution phase.

3. Ordering Heat Treatment (Annealing):

- The cast alloy is sealed in an evacuated quartz ampoule to prevent oxidation during annealing.
- The ampoule is placed in a furnace and heated to a temperature below the order-disorder transition temperature. The exact temperature and time will influence the degree of ordering. A typical annealing temperature is in the range of 150-250°C.
- The alloy is held at this temperature for an extended period to allow for the diffusion of atoms and the formation of the ordered Cd₃Mg superlattice. The duration can range from several days to weeks.
- After annealing, the ampoule is slowly cooled to room temperature.

Characterization Techniques

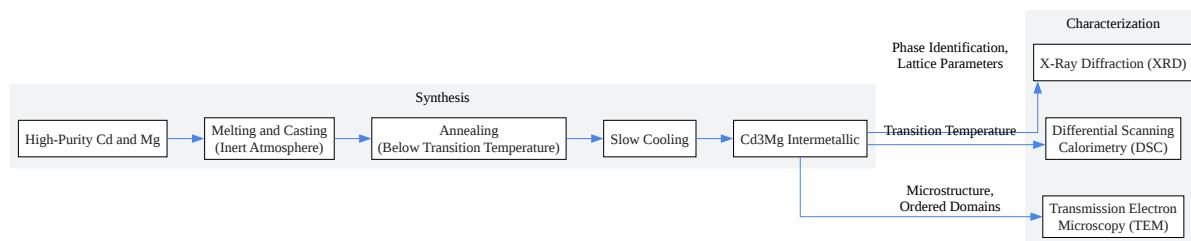
Confirmation of the formation of the ordered Cd₃Mg phase and determination of its properties are achieved through various experimental techniques.

1. X-Ray Diffraction (XRD):

- Purpose: To identify the crystal structure and determine the lattice parameters. The appearance of superlattice reflections in the diffraction pattern is a key indicator of the ordered Cd₃Mg phase.
- Methodology:
 - A powdered sample of the annealed alloy is prepared.
 - The sample is mounted in a powder diffractometer.
 - A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample.

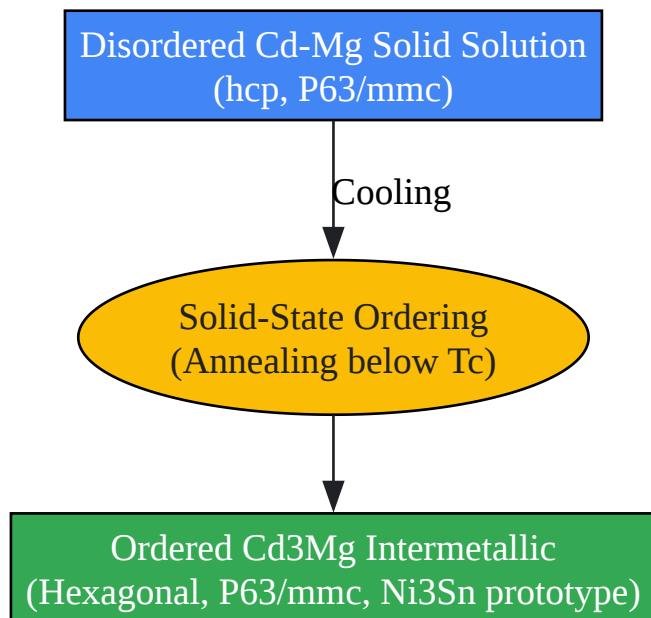
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to reference patterns (e.g., from the ICDD PDF database).
- Lattice parameters are refined from the positions of the diffraction peaks.

2. Differential Scanning Calorimetry (DSC):


- Purpose: To determine the order-disorder transition temperature.
- Methodology:
 - A small sample of the alloy is placed in a DSC pan.
 - The sample is heated at a controlled rate.
 - The heat flow to the sample is measured relative to a reference.
 - The order-disorder transition will be indicated by an endothermic or exothermic peak in the DSC curve.

3. Transmission Electron Microscopy (TEM):

- Purpose: To directly observe the ordered domains and superlattice structure.
- Methodology:
 - Thin foil specimens are prepared from the bulk alloy using techniques such as electropolishing or ion milling.
 - The specimen is examined in a transmission electron microscope.
 - Selected area electron diffraction (SAED) patterns can be used to confirm the superlattice structure.


- Dark-field imaging using superlattice reflections can be used to visualize the ordered domains.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of the Cd₃Mg intermetallic compound.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the formation of the ordered Cd₃Mg intermetallic compound.

Conclusion

The Cd₃Mg intermetallic compound serves as a classic example of an ordered phase forming from a disordered solid solution. Its discovery and characterization have been instrumental in understanding the principles of superlattice formation in hexagonal alloy systems. This guide has provided a consolidated overview of its key properties and the experimental methodologies for its synthesis and analysis. For researchers in materials science, the study of such intermetallic compounds provides fundamental insights into phase transformations and structure-property relationships. While the direct application to drug development is limited, the material characterization techniques and principles of solid-state transformations are broadly applicable across various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental formation enthalpies for intermetallic phases and other inorganic compounds
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cadmium--magnesium (3/1) | Cd₃Mg | CID 71355236 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Cadmium-Magnesium (3/1) Intermetallic Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486560#cadmium-magnesium-3-1-intermetallic-compound-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com